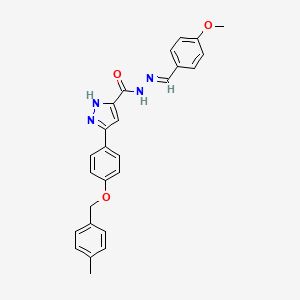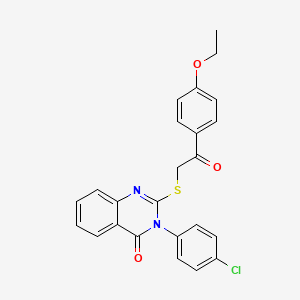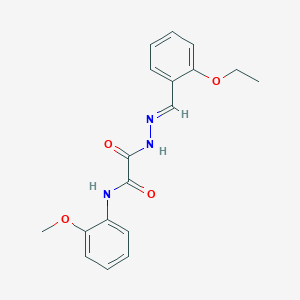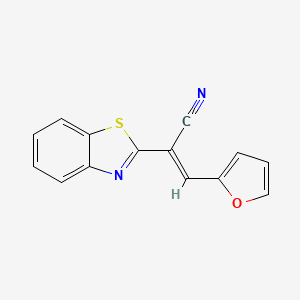
3,3,5-Trimethyloxolan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3,5-Trimethyloxolan-2-one, also known as 3,5,5-trimethyldihydrofuran-2(3H)-one, is a chemical compound with the molecular formula C7H12O2. It is a cyclic ester, specifically a lactone, and is characterized by its three methyl groups attached to the oxolan ring. This compound is used in various chemical processes and has applications in different fields due to its unique chemical properties .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 3,3,5-Trimethyloxolan-2-on kann über mehrere Verfahren erfolgen. Ein gängiger Ansatz beinhaltet die katalytische Hydrierung von Isophoron. Dieser Prozess beinhaltet typischerweise die Verwendung eines Katalysators wie Palladium oder Platin unter Wasserstoffgas bei erhöhten Temperaturen und Drücken . Die Reaktionsbedingungen müssen sorgfältig kontrolliert werden, um die selektive Bildung des gewünschten Produkts zu gewährleisten.
Industrielle Produktionsverfahren
In industriellen Umgebungen beinhaltet die Produktion von 3,3,5-Trimethyloxolan-2-on häufig Durchflussreaktoren, um konstante Reaktionsbedingungen und hohe Ausbeuten zu gewährleisten. Die Verwendung fortschrittlicher katalytischer Systeme und optimierter Reaktionsparameter ermöglicht eine effiziente großtechnische Produktion dieser Verbindung .
Analyse Chemischer Reaktionen
Reaktionstypen
3,3,5-Trimethyloxolan-2-on unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Diese Verbindung kann oxidiert werden, um entsprechende Carbonsäuren oder Ketone zu bilden.
Reduktion: Reduktionsreaktionen können sie in Alkohole oder andere reduzierte Formen umwandeln.
Substitution: Sie kann nukleophile Substitutionsreaktionen eingehen, bei denen funktionelle Gruppen durch Nukleophile ersetzt werden.
Häufige Reagenzien und Bedingungen
Häufig verwendete Reagenzien in diesen Reaktionen umfassen Oxidationsmittel wie Kaliumpermanganat oder Chromtrioxid für die Oxidation und Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid für die Reduktion. Substitutionsreaktionen erfordern oft das Vorhandensein eines starken Nukleophils und eines geeigneten Lösungsmittels .
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Zum Beispiel kann die Oxidation Carbonsäuren ergeben, während die Reduktion Alkohole erzeugen kann. Substitutionsreaktionen können zu einer Vielzahl von funktionalisierten Derivaten führen .
Wissenschaftliche Forschungsanwendungen
3,3,5-Trimethyloxolan-2-on hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Baustein in der organischen Synthese und als Vorläufer für die Synthese komplexerer Moleküle verwendet.
Biologie: Diese Verbindung wird auf ihre potenziellen biologischen Aktivitäten und Wechselwirkungen mit Biomolekülen untersucht.
Medizin: Es werden Forschungsarbeiten durchgeführt, um seine potenziellen therapeutischen Anwendungen zu untersuchen, einschließlich seiner Verwendung als Arzneimittelzwischenprodukt.
Industrie: Es wird bei der Herstellung von Polymeren, Harzen und anderen Industriechemikalien verwendet.
Wirkmechanismus
Der Wirkmechanismus von 3,3,5-Trimethyloxolan-2-on beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und -wegen. Als Lakton kann es an Ringöffnungsreaktionen teilnehmen, wobei reaktive Zwischenprodukte gebildet werden, die mit verschiedenen biologischen Molekülen interagieren können. Diese Wechselwirkungen können zu Veränderungen in zellulären Prozessen und biochemischen Wegen führen .
Wirkmechanismus
The mechanism of action of 3,3,5-Trimethyloxolan-2-one involves its interaction with specific molecular targets and pathways. As a lactone, it can participate in ring-opening reactions, forming reactive intermediates that can interact with various biological molecules. These interactions can lead to changes in cellular processes and biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
3,3,5-Trimethylcyclohexanon: Eine weitere Verbindung mit ähnlichen Strukturmerkmalen, jedoch unterschiedlicher Reaktivität und Anwendung.
3,5,5-Trimethyl-2-cyclohexen-1-on: Teilt das Trimethylsubstitutionsmuster, hat aber eine andere Ringstruktur und chemische Eigenschaften.
Einzigartigkeit
3,3,5-Trimethyloxolan-2-on ist aufgrund seiner spezifischen Ringstruktur und des Vorhandenseins von drei Methylgruppen einzigartig, die seine Reaktivität und Wechselwirkungen mit anderen Molekülen beeinflussen. Dies macht es zu einer wertvollen Verbindung in verschiedenen chemischen und industriellen Anwendungen .
Eigenschaften
IUPAC Name |
3,3,5-trimethyloxolan-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c1-5-4-7(2,3)6(8)9-5/h5H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOPSPFFDVITWCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C(=O)O1)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 4-[(3-(3-chlorophenyl)-2-{[4-(ethoxycarbonyl)anilino]carbonyl}acryloyl)amino]benzoate](/img/structure/B12002673.png)



![7,9-Dichloro-2-phenyl-1,10B-dihydrospiro[benzo[E]pyrazolo[1,5-C][1,3]oxazine-5,1'-cyclopentane]](/img/structure/B12002703.png)





![2-[(2-Chloro-5-methoxyphenyl)methyl]butanedioic acid](/img/structure/B12002732.png)

![1-[4-(Diphenylmethyl)piperazin-1-yl]-3-methyl-2-(3-methylbutyl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12002753.png)
